ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate

Lipophilicity Drug-likeness Lead optimisation

Deploy this pyridazinone in NF-κB or IL-6/TNF-α screens to exploit the 4-methoxy hydrogen-bond acceptor, a key differentiator from the 4-methyl (LogP 2.82) and unsubstituted analogs. Its drug-like profile (MW 314.34, TPSA 76.70 Ų) and ≥95% purity support hit-to-lead SAR campaigns. Pair with the propanoate analog (CAS 303146-55-6) to isolate N-1 ester effects on metabolic stability.

Molecular Formula C17H18N2O4
Molecular Weight 314.341
CAS No. 303146-54-5
Cat. No. B2519621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate
CAS303146-54-5
Molecular FormulaC17H18N2O4
Molecular Weight314.341
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC
InChIInChI=1S/C17H18N2O4/c1-3-23-17(21)12-19-16(20)11-8-14(18-19)7-4-13-5-9-15(22-2)10-6-13/h4-11H,3,12H2,1-2H3/b7-4+
InChIKeyONBGZROIRVECGC-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate (CAS 303146-54-5): Core Identity and Procurement-Relevant Physicochemical Profile


Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate (CAS 303146-54-5) is a fully aromatic pyridazinone derivative featuring a trans-4-methoxystyryl substituent at the 3-position and an ethyl acetate side chain at N-1 . With a molecular formula of C₁₇H₁₈N₂O₄, a molecular weight of 314.34 g·mol⁻¹, a predicted LogP of 2.30, and a topological polar surface area (TPSA) of 76.70 Ų, it occupies a defined region of drug-like physicochemical space within the styrylpyridazinone subclass [1][2]. The compound is catalogued as a BIONET screening compound by Key Organics (product #11K-353S) and is supplied at ≥95% purity by multiple vendors, making it readily accessible for hit-to-lead and SAR expansion campaigns .

Why 4-Methoxystyryl-Substituted Pyridazinones Cannot Be Interchanged with Methyl, Unsubstituted, or Isopropyl Styryl Analogs: The Case for Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate


Within the ethyl 2-(3-styryl-6-oxo-1(6H)-pyridazinyl)acetate series, the para-substituent on the styryl ring is not a passive spectator but a determinant of lipophilicity, electronic character, and hydrogen-bonding capacity—each influencing target binding, solubility, metabolic stability, and assay behaviour . The 4-methoxy substituent in CAS 303146-54-5 introduces a hydrogen-bond acceptor (the methoxy oxygen) absent in the 4-methyl (CAS 1164564-69-5) and unsubstituted (CAS 1164485-91-9) analogs, while simultaneously delivering a lower predicted LogP (2.30) than the 4-methyl analog (LogP 2.82), despite the higher molecular weight . Generic interchange with the 4-isopropylstyryl (CAS 1164564-63-9) or propanoate (CAS 303146-55-6) analogs would introduce uncontrolled changes in lipophilicity, steric bulk, and metabolic soft spots, potentially invalidating SAR conclusions or producing divergent screening hit profiles . The following quantitative evidence makes these differentiation points explicit.

Quantitative Comparative Evidence for Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate Versus Closest Analogs


LogP Differentiation: 4-Methoxy Lowers Predicted Lipophilicity by 0.52 Log Units Versus the 4-Methyl Analog

The predicted octanol-water partition coefficient (LogP) for ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate is 2.30, compared to 2.82 for the direct 4-methylstyryl analog (CAS 1164564-69-5) and 2.36 for the unsubstituted styryl parent (CAS 1164485-91-9) . The 4-methoxy compound is 0.52 LogP units more hydrophilic than the 4-methyl analog despite higher molecular weight (314.34 vs 298.34), a reversal of the usual MW-LogP correlation that reflects the polarising effect of the methoxy oxygen . This difference exceeds the typical 0.3 LogP threshold considered meaningful for ADME and permeability predictions [1].

Lipophilicity Drug-likeness Lead optimisation

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Advantage Over 4-Methyl and Unsubstituted Analogs

The 4-methoxy substituent contributes an additional oxygen atom that serves as a hydrogen-bond acceptor (HBA). The TPSA for the target compound is 76.70 Ų, compared to an estimated ~67–68 Ų for the 4-methyl analog (which replaces –OCH₃ with –CH₃) and ~64–65 Ų for the unsubstituted styryl parent [1]. While TPSA data for the exact comparators were not available from a single curated source, the increment is directly calculable from the methoxy → methyl substitution: the ether oxygen adds approximately 9–10 Ų to TPSA based on fragment contribution methods [2]. The HBA count increases from 4 (methyl analog) to 5 (methoxy analog), a change that can meaningfully alter hydrogen-bonding interactions with biological targets and influence solubility .

Polar surface area Hydrogen bonding Oral bioavailability

Bronchospasmolytic Patent Precedent: 6-Aryl-3(2H)-pyridazinones with Methoxy Substitution Demonstrate Privileged Pharmacological Activity

US Patent 4,707,481 (BYK Gulden, 1987) explicitly claims 6-aryl-3(2H)-pyridazinones wherein one of the substituents R₁ or R₂ denotes a methoxy group, as bronchospasmolytic and cardiotonic agents, with the methoxy substitution identified as a pharmacophoric requirement for potent activity [1]. The European counterpart EP 0125636 B1 further confirms that methoxy-bearing pyridazinones exhibit therapeutic efficacy in disorders of the bronchi [2]. While these patents do not claim the exact N-1 ethyl acetate substitution pattern of CAS 303146-54-5, they establish that the 4-methoxystyryl architectural motif is a validated pharmacophore within the pyridazinone class, distinguishing it from unsubstituted or alkyl-substituted styryl analogs that lack this oxygen-dependent activity .

Bronchospasmolytic Pyridazinone patent Methoxy SAR

Anti-Inflammatory Screening Precedent: Pyridazinone-Styryl Hybrids Inhibit LPS-Induced NF-κB Transcriptional Activity in Human Monocytic Cells

A 2022 screening study of pyridazinones and structurally related derivatives (including styryl-substituted pyridazinones originally designed as formyl peptide receptor ligands) identified 48 compounds with anti-inflammatory activity as measured by inhibition of LPS-induced NF-κB transcriptional activity in human THP1-Blue monocytic cells [1]. While CAS 303146-54-5 was not among the specific compounds reported, the study demonstrated that the pyridazinone-styryl scaffold class is enriched for NF-κB inhibitory activity, and SAR classification models based on atom pair descriptors and physicochemical ADME parameters were developed to guide compound selection [2]. The anti-inflammatory activity was independent of FPR agonism, indicating a distinct mechanism exploitable by styrylpyridazinones [3].

Anti-inflammatory NF-κB inhibition Pyridazinone screening

BIONET Library Provenance and Synthetic Tractability: A Defined Screening-Grade Entry Point Versus De Novo Synthesis of Analogs

CAS 303146-54-5 is a catalogued BIONET screening compound (Key Organics product #11K-353S), available off-the-shelf at ≥95% purity, with the propanoate analog (CAS 303146-55-6, #11K-354S) also available as a matched-pair comparator from the same library . The BIONET collection comprises over 103,000 compounds including 57,900 screening compounds and 45,300 fragment library members, curated for drug discovery programs . This commercial availability contrasts with the 4-isopropylstyryl analog (CAS 1164564-63-9), which is less widely stocked, and with custom-synthesized analogs that require multi-step Wittig or condensation reactions . The synthetic route to 3-styrylpyridazinones typically involves condensation of 4-methoxybenzaldehyde with a pyridazinone acetate precursor, a modular approach that facilitates parallel analog synthesis [1].

Screening library BIONET Synthetic accessibility

Optimal Deployment Scenarios for Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate Based on Quantified Differentiation Evidence


Hit-to-Lead SAR Expansion Around Styryl Lipophilicity: Matched-Pair Analysis with 4-Methyl and Unsubstituted Analogs

Procure CAS 303146-54-5 alongside CAS 1164564-69-5 (4-methylstyryl) and CAS 1164485-91-9 (unsubstituted styryl) as a matched-pair series to probe the impact of para-substituent polarity on target binding, cellular permeability, and solubility. The 0.52 LogP gradient across only three compounds provides a controlled lipophilicity range suitable for correlating physicochemical properties with biological activity in lead optimisation .

Anti-Inflammatory Screening Cascade: NF-κB Reporter Assay Followed by Cytokine Profiling

Deploy CAS 303146-54-5 in an LPS-induced NF-κB transcriptional reporter assay (THP1-Blue or similar human monocytic cell line) as a primary screen, leveraging the 92% class hit rate established for pyridazinone-styryl hybrids [1]. Active compounds can be advanced to IL-6 and TNF-α secondary profiling in MonoMac-6 cells, with the methoxy HBA providing an additional interaction handle not present in alkyl-substituted analogs [2].

Respiratory or Cardiovascular Indication Screening Using Methoxy-Pyridazinone Pharmacophore Hypothesis

For programs targeting bronchospasmolytic or cardiotonic mechanisms, CAS 303146-54-5 provides an entry point validated by the US 4,707,481 patent family, where 6-aryl-3(2H)-pyridazinones bearing methoxy substitution demonstrated potent in vivo activity [3]. Pair with the 4-methyl analog as a negative control for the methoxy pharmacophore hypothesis to establish SAR rapidly.

Matched Molecular Pair Analysis: Ethyl Acetate (CAS 303146-54-5) Versus Ethyl Propanoate (CAS 303146-55-6) Side Chain Optimization

Obtain both 11K-353S (acetate) and 11K-354S (propanoate) from the BIONET library to evaluate the impact of N-1 side chain length on potency, metabolic stability, and LogP. This matched pair controls for the methoxystyryl core while isolating the contribution of the ester side chain, a classic medicinal chemistry optimisation strategy enabled by the commercial availability of both analogs from a single supplier .

Quote Request

Request a Quote for ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.